molecular formula C8H18ClNO2 B1403123 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride CAS No. 884535-04-0

2-(Piperidin-4-YL)propane-1,3-diol hydrochloride

Cat. No.: B1403123
CAS No.: 884535-04-0
M. Wt: 195.69 g/mol
InChI Key: QSIRVBJXMHRAGN-UHFFFAOYSA-N
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Description

2-(Piperidin-4-YL)propane-1,3-diol hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring attached to a propane-1,3-diol moiety, with a hydrochloride group providing its acidic properties. Its molecular formula is C8H18ClNO2, and it has a molecular weight of 185.70 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride typically involves the following steps:

  • Piperidine Derivation: Piperidine is reacted with appropriate halides to introduce the piperidine ring.

  • Propane-1,3-diol Attachment: The piperidine derivative is then reacted with propane-1,3-diol under controlled conditions to form the desired compound.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry and batch processing are common methods employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the piperidine ring or the propane-1,3-diol moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various halides and nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagents.

Major Products Formed:

Scientific Research Applications

2-(Piperidin-4-YL)propane-1,3-diol hydrochloride has a range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biochemical assays and as a probe in biological studies.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products and as an intermediate in industrial processes.

Mechanism of Action

The mechanism by which 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2-(Piperidin-4-yl)benzoic acid hydrochloride: This compound is structurally similar but has a benzoic acid moiety instead of propane-1,3-diol.

  • 2-(Piperidin-4-yl)acetamides: These compounds also contain the piperidine ring but have an acetamide group.

Properties

IUPAC Name

2-piperidin-4-ylpropane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c10-5-8(6-11)7-1-3-9-4-2-7;/h7-11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRVBJXMHRAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-tert-butoxycarbonylpiperidine-4-ol, triethylamine, benzenesulfonyl chloride and methylene chloride was stirred for two days at room temperature to give 1-tert-butoxycarbonylpiperidine-4-ylbenzenesulfonate. A mixture of the obtained 1-tert-butoxycarbonylpiperidine-4-ylbenzenesulfonate, diethyl malonate, 20% sodium ethoxide-EtOH solution and EtOH was stirred for 22 hours heated to reflux to give diethyl[1-(tert-butoxycarbonyl)piperidine-4-yl]malonate. A mixture of the obtained diethyl[1-(tert-butoxycarbonyl)piperidine-4-yl]malonate, lithium borohydride, toluene and THF was stirred for 18 hours at 60° C. to give 2-(1-tert-butoxycarbonylpiperidine-4-yl)propane-1,3-diol. A mixture of the obtained 2-(1-tert-butoxycarbonylpiperidine-4-yl)propane-1,3-diol, 4M HCl-dioxane solution and MeOH was stirred for one hour at room temperature to give 2-piperidine-4-ylpropane-1,3-diol hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride
Reactant of Route 2
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride
Reactant of Route 3
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride
Reactant of Route 4
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride
Reactant of Route 5
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride
Reactant of Route 6
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride

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